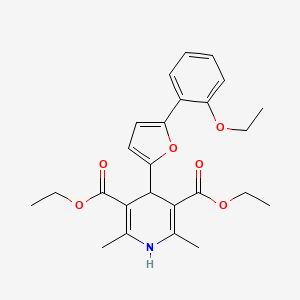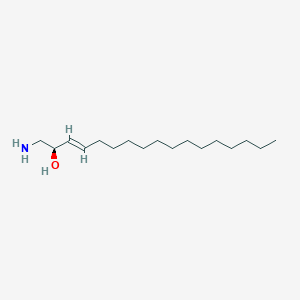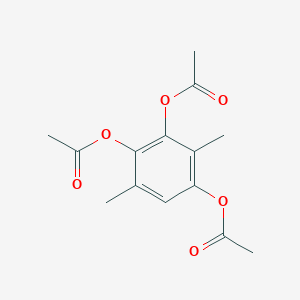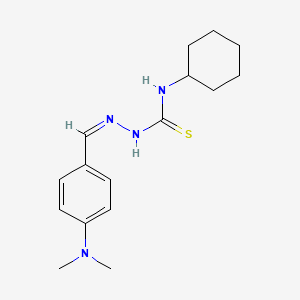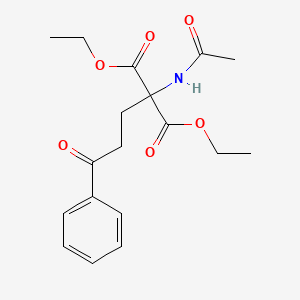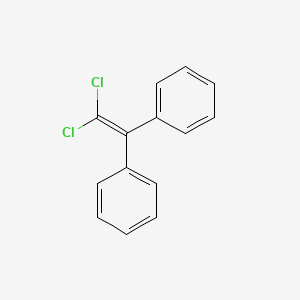
Ethene, 1,1-diphenyl-2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene, 1,1-diphenyl-2,2-dichloro- is an organic compound with the molecular formula C14H10Cl2. It is characterized by the presence of two phenyl groups and two chlorine atoms attached to an ethene backbone. This compound is known for its unique chemical properties and has been studied extensively in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1-diphenyl-2,2-dichloro- typically involves the reaction of diphenylacetylene with chlorine gas under controlled conditions. The reaction proceeds through the addition of chlorine across the triple bond of diphenylacetylene, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethene, 1,1-diphenyl-2,2-dichloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethene, 1,1-diphenyl-2,2-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alkenes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of diphenylethane or diphenylethylene.
Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethene, 1,1-diphenyl-2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethene, 1,1-diphenyl-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene: Similar in structure but contains hydroxyl groups instead of phenyl groups.
Ethylene, 1,2-dichloro-: Contains two chlorine atoms but lacks the phenyl groups.
1,1-Diphenylethylene: Similar in structure but lacks the chlorine atoms.
Uniqueness
Ethene, 1,1-diphenyl-2,2-dichloro- is unique due to the presence of both phenyl and chlorine groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
2779-69-3 |
|---|---|
Formule moléculaire |
C14H10Cl2 |
Poids moléculaire |
249.1 g/mol |
Nom IUPAC |
(2,2-dichloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H10Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
GVLRAPLHURDGPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


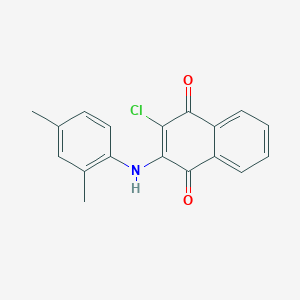
methanamine](/img/structure/B11943632.png)
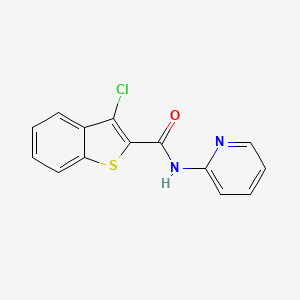
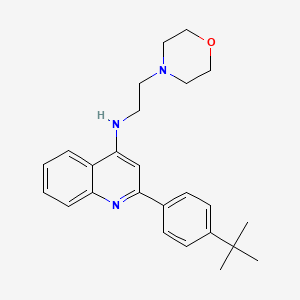
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
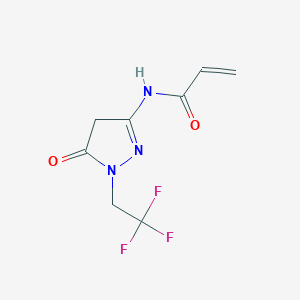

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
